molecular formula C15H13N3O B5487444 N-(1-methyl-1H-benzimidazol-5-yl)benzamide

N-(1-methyl-1H-benzimidazol-5-yl)benzamide

Cat. No. B5487444
M. Wt: 251.28 g/mol
InChI Key: QXOAIZNTKZYJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-benzimidazol-5-yl)benzamide, also known as MB-5, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. MB-5 is a benzimidazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)benzamide is not fully understood. However, several studies have suggested that N-(1-methyl-1H-benzimidazol-5-yl)benzamide may exert its anti-cancer, anti-inflammatory, and anti-viral effects through various mechanisms. N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of inflammatory enzymes, and inhibit viral replication.
Biochemical and Physiological Effects:
N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been reported to have several biochemical and physiological effects. In cancer cells, N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In animal models of inflammatory diseases, N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been shown to reduce inflammation, decrease the levels of inflammatory cytokines, and improve joint swelling and stiffness. In addition, N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been reported to inhibit viral replication in vitro.

Advantages and Limitations for Lab Experiments

N-(1-methyl-1H-benzimidazol-5-yl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N-(1-methyl-1H-benzimidazol-5-yl)benzamide has shown promising results in various in vitro and in vivo studies, indicating its potential therapeutic applications. However, there are also some limitations to using N-(1-methyl-1H-benzimidazol-5-yl)benzamide in lab experiments. N-(1-methyl-1H-benzimidazol-5-yl)benzamide has not been extensively studied in humans, and its safety and toxicity profile is not fully understood. In addition, the mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)benzamide is not fully elucidated, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(1-methyl-1H-benzimidazol-5-yl)benzamide. One possible direction is to further investigate the mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)benzamide in cancer cells, inflammatory diseases, and viral infections. Another direction is to conduct preclinical studies to evaluate the safety and toxicity profile of N-(1-methyl-1H-benzimidazol-5-yl)benzamide. In addition, clinical trials could be conducted to evaluate the efficacy of N-(1-methyl-1H-benzimidazol-5-yl)benzamide in humans for various therapeutic applications. Finally, further studies could be conducted to optimize the synthesis method of N-(1-methyl-1H-benzimidazol-5-yl)benzamide to improve its yield and purity.

Synthesis Methods

N-(1-methyl-1H-benzimidazol-5-yl)benzamide can be synthesized using various methods, including the reaction of 4-chloro-N-(1-methyl-1H-benzimidazol-5-yl)benzamide with sodium azide, followed by reduction with sodium borohydride. Another method involves the reaction of 4-amino-N-(1-methyl-1H-benzimidazol-5-yl)benzamide with 4-chlorobenzoyl chloride, followed by reduction with sodium borohydride. These methods have been reported in several research articles.

Scientific Research Applications

N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been studied for its potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. Several research studies have shown that N-(1-methyl-1H-benzimidazol-5-yl)benzamide has the ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been tested in vitro and in vivo in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, N-(1-methyl-1H-benzimidazol-5-yl)benzamide has shown promising results in reducing inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. N-(1-methyl-1H-benzimidazol-5-yl)benzamide has also been studied for its anti-viral activity against herpes simplex virus and human immunodeficiency virus.

properties

IUPAC Name

N-(1-methylbenzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-18-10-16-13-9-12(7-8-14(13)18)17-15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOAIZNTKZYJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.